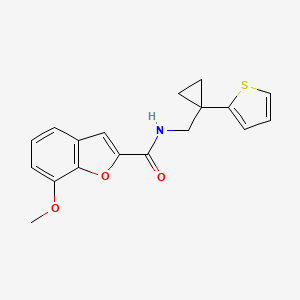

7-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzofuran-2-carboxamide

Description

7-Methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a methoxy-substituted benzofuran core linked to a cyclopropylmethyl-thiophene moiety via a carboxamide bridge. The benzofuran scaffold is structurally versatile, allowing modifications that influence pharmacological activity, solubility, and metabolic stability. The inclusion of a thiophene ring and cyclopropane in this compound introduces steric and electronic effects that may enhance receptor binding or modulate oxidative stress pathways compared to simpler analogs .

Properties

IUPAC Name |

7-methoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-21-13-5-2-4-12-10-14(22-16(12)13)17(20)19-11-18(7-8-18)15-6-3-9-23-15/h2-6,9-10H,7-8,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJANYRCKUMCRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable phenolic and aldehyde precursors.

Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like methyl iodide in the presence of a base.

Formation of the Thiophene-Substituted Cyclopropyl Moiety: This can be synthesized through cyclopropanation reactions involving thiophene derivatives and diazo compounds.

Coupling of the Moieties: The final step involves coupling the benzofuran core with the thiophene-substituted cyclopropyl moiety using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.

Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperatures.

Major Products

Oxidation: Formation of sulfoxides or sulfones at the thiophene moiety.

Reduction: Formation of alcohols from the carbonyl group.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzofuran-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the 7-Methoxy-Benzofuran-2-Carboxamide Series

The synthesis and evaluation of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides (e.g., 1a–r ) provide a foundational basis for comparison. These derivatives share the benzofuran-carboxamide backbone but differ in the substituents attached to the carboxamide nitrogen:

Key Differences :

- Steric Considerations : The cyclopropane ring imposes conformational rigidity, which may restrict rotational freedom and improve target selectivity.

- Bioavailability : Thiophene-containing compounds often exhibit higher membrane permeability compared to purely aromatic phenyl derivatives .

Antioxidant Activity Comparison

A study on benzofuran derivatives (Table 3 in ) highlights the role of substituents in antioxidant efficacy. For example:

- Compound 1c (7-methoxy-N-(4-fluorophenyl)benzofuran-2-carboxamide): Exhibited 75% ROS inhibition at 10 μM.

- Compound 1f (7-methoxy-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide): Showed superior activity (89% inhibition) due to electron-donating methoxy groups.

Metabolic Stability

However, the thiophene moiety may introduce susceptibility to cytochrome P450-mediated oxidation .

Research Findings and Limitations

- Synthetic Feasibility : The target compound’s synthesis would likely follow a pathway similar to 1a–r (CDI-mediated coupling of 7-methoxy-benzofuran-2-carboxylic acid with (1-(thiophen-2-yl)cyclopropyl)methanamine) .

- Unresolved Questions: No direct data on the target’s neuroprotective activity exist in the reviewed literature.

Biological Activity

7-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including neuroprotective and antioxidant effects, as well as its implications in various therapeutic areas.

Chemical Structure and Properties

The compound's IUPAC name is 7-methoxy-N-[(1-(thiophen-2-yl)cyclopropyl)methyl]benzofuran-2-carboxamide, with a molecular formula of C18H18N2O3S. Its structure includes a benzofuran moiety, a methoxy group, and a thiophene ring, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activities of 7-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzofuran-2-carboxamide can be categorized into several key areas:

1. Neuroprotective Effects

Research indicates that derivatives of benzofuran compounds exhibit neuroprotective properties. A study synthesized various benzofuran derivatives and evaluated their effects on primary cultured rat cortical neuronal cells. Among these, certain compounds demonstrated significant protection against NMDA-induced excitotoxicity, suggesting that structural modifications can enhance neuroprotective activity .

2. Antioxidant Activity

The compound has shown promising antioxidant capabilities. In vitro assays indicated that specific derivatives could scavenge free radicals and inhibit lipid peroxidation in brain homogenates, indicating their potential as antioxidants . The presence of the methoxy group in the structure is believed to enhance this activity.

4. Antimicrobial Activity

Similar compounds have demonstrated antimicrobial effects against various pathogens. The structural components of 7-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzofuran-2-carboxamide may offer a basis for further exploration in this area, although direct evidence is still needed.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications at specific positions on the benzofuran moiety significantly influence biological activity. For instance:

- Substitution at R2 : Compounds with -CH3 substitutions showed enhanced neuroprotective effects.

- Substitution at R3 : Hydroxyl (-OH) substitutions also contributed positively to antioxidant activities.

These findings highlight the importance of molecular modifications in enhancing the therapeutic potential of benzofuran derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into their mechanisms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.